molecular formula C15H25NO5 B1378583 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid CAS No. 1797019-22-7

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B1378583
CAS No.: 1797019-22-7
M. Wt: 299.36 g/mol
InChI Key: HXIDJHXBOPLOGY-UHFFFAOYSA-N
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Description

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids for deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.

Scientific Research Applications

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules where selective protection and deprotection are required.

Properties

IUPAC Name

8,8-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIDJHXBOPLOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1(C(=O)O)NC(=O)OC(C)(C)C)CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 2
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 5
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 6
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

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